N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted with a sulfonamide group at position 4. This compound belongs to a class of coumarin-6-sulfonamides, which are of interest due to their diverse pharmacological applications, including antiproliferative and antidiabetic activities .
Coumarin-6-sulfonyl chloride preparation: Reacting coumarin with chlorosulfonic acid to form 2-oxo-2H-chromene-6-sulfonyl chloride .
Sulfonamide formation: Reacting the sulfonyl chloride with 3,4-dimethoxyphenethylamine under reflux conditions in ethanol or similar solvents, followed by purification via recrystallization .
Potential Applications:
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-24-17-6-3-13(11-18(17)25-2)9-10-20-27(22,23)15-5-7-16-14(12-15)4-8-19(21)26-16/h3-8,11-12,20H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOCQPSRFHLFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable chromene derivative under specific conditions. The reaction is often catalyzed by agents such as dimethylaminopyridine (DMAP) and carried out in solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : Employing sodium borohydride or lithium aluminum hydride.
- Substitution : The sulfonamide group can participate in nucleophilic substitution reactions.
Biology
Research indicates that this compound exhibits potential biological activities , particularly:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Preliminary data suggest that it may induce apoptosis in cancer cells through specific molecular pathways.
Medicine
Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, including:
- Cancer Treatment : Investigations into its efficacy against different cancer cell lines are underway.
- Inhibition of Enzymes : It may target specific enzymes involved in disease pathways, providing avenues for drug development.
Industry
In industrial applications, this compound is being studied for its role in the development of new materials and chemical processes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. This suggests its potential role as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research conducted on various bacterial strains indicated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-6-sulfonamide (4a)
- Structural differences : The target compound features a 3,4-dimethoxyphenethyl group, whereas 4a has a 4-sulfamoylphenyl substituent.
- Implications: The dimethoxyphenethyl group may enhance lipid membrane permeability compared to the polar sulfamoylphenyl group.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12)
- Structural differences : The sulfonamide group is at position 3 in 12, versus position 6 in the target compound.
- Compound 12’s carboxamide group introduces different electronic effects compared to sulfonamide, altering reactivity and solubility.
Substituted Phenethylamine Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural differences : Rip-B contains a benzamide core instead of a coumarin-sulfonamide.
- Implications :
Crystal Structure of [2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride dihydrate
- Structural similarities : Shares the 3,4-dimethoxyphenethyl group but incorporates an azanium core.
- Implications: The cationic azanium group facilitates salt formation, enhancing water solubility compared to neutral sulfonamides. Use as an intermediate in isoquinoline alkaloid synthesis suggests the target compound may also serve as a precursor in complex molecule assembly .
Key Observations :
- The 3,4-dimethoxyphenethyl group in the target compound may confer selectivity for lipid-rich biological membranes or receptors, contrasting with the polar sulfamoylphenyl group in 4a .
- Substitution at position 6 (vs. 3) in coumarins correlates with enhanced enzymatic inhibition, as seen in antidiabetic derivatives .
Key Observations :
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological properties, particularly focusing on its antimicrobial and potential anticancer activities.
Structural Overview
The compound features a chromene core combined with a sulfonamide group , which enhances its chemical reactivity and biological potential. The general structure can be represented as follows:
- Chemical Formula: C20H23N2O5S
- Molecular Weight: 397.47 g/mol
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reaction of 3,4-dimethoxyphenethylamine with a suitable chromene derivative.
- Catalysis using agents like dimethylaminopyridine (DMAP).
- Solvent utilization , commonly dichloromethane.
This multi-step process allows for the selective formation of the desired sulfonamide derivative, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) have been evaluated to understand its effectiveness.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Bacillus cereus | 0.25 | 0.5 |
The compound exhibited the strongest activity against Bacillus cereus, indicating its potential as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, although further studies are necessary to elucidate these pathways .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting that it could be beneficial in treating infections associated with biofilms .
- Anticancer Activity Evaluation : In vitro assays revealed that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines compared to control groups .
- Fluorescent Probe Applications : The compound has also been explored for its ability to act as a fluorescent probe for detecting metal ions, particularly copper(II), which could have implications in environmental monitoring and sensing technologies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide, and what reaction conditions are critical for optimal yield?
- The synthesis typically involves multi-step reactions, starting with the functionalization of the chromene core. A key step is the sulfonamide coupling between 2-oxo-2H-chromene-6-sulfonyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine. This reaction requires anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or DMF) with a base like triethylamine to scavenge HCl . Temperature control (0–25°C) and inert atmospheres (N₂) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the 3,4-dimethoxyphenyl group (δ ~3.8 ppm for OCH₃) and the chromene sulfonamide backbone (δ ~7–8 ppm for aromatic protons) .
- Mass Spectrometry (HR-ESI-MS): Provides precise molecular weight confirmation (e.g., [M+H]⁺ or [M-H]⁻ ions) .
- X-ray Crystallography: For definitive structural elucidation, single-crystal X-ray studies can resolve bond lengths and angles, particularly for the sulfonamide linkage and methoxy groups .
Q. What solvents and storage conditions are optimal for maintaining compound stability?
- The compound is stable in anhydrous DMSO or methanol at -20°C for long-term storage. Avoid aqueous solutions at neutral or basic pH due to potential hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can researchers optimize the sulfonamide coupling step to address low yields or impurities?
- Catalyst Screening: Use coupling agents like HATU or EDCI to enhance reactivity .
- Solvent Optimization: Replace DMF with acetonitrile to reduce side-product formation .
- In-line Monitoring: Employ FTIR or HPLC to track reaction progress and identify intermediates .
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-batch compound variability via HPLC purity checks (>95%) .
- Meta-analysis: Cross-reference data with structurally similar compounds (e.g., coumarin sulfonamides) to identify structure-activity relationships (SAR) that explain discrepancies .
Q. What computational methods are suitable for predicting the compound’s mechanism of action?
- Molecular Docking: Use AutoDock Vina to model interactions with targets like carbonic anhydrase IX or PARP enzymes, focusing on the sulfonamide’s hydrogen-bonding capacity .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex under physiological conditions .
Q. How can researchers design SAR studies to improve selectivity for therapeutic targets?
- Substituent Modification: Replace 3,4-dimethoxyphenyl with halogenated analogs (e.g., 3-Cl,4-F) to enhance hydrophobic interactions .
- Core Hybridization: Integrate the chromene-sulfonamide motif with triazole or morpholine rings to modulate solubility and target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
